molecular formula C11H22N2O2 B2923924 tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate CAS No. 486415-09-2

tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate

Cat. No.: B2923924
CAS No.: 486415-09-2
M. Wt: 214.309
InChI Key: WTRLYNKEEJOIGJ-IUCAKERBSA-N
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Description

Tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring structure, which is substituted with an aminoethyl group and a tert-butyl ester group. The stereochemistry of the compound is specified by the (2S) and (1S) configurations, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the amino group to a primary amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary amines or alcohols.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in asymmetric synthesis, where it can be used to introduce stereochemistry into target molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows it to mimic natural substrates, making it useful in enzyme kinetics studies.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable esters and amides makes it a candidate for prodrug development, where it can be modified to improve drug delivery and bioavailability.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural rigidity. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-[(1R)-1-aminoethyl]pyrrolidine-1-carboxylate: Similar structure but different stereochemistry.

    tert-Butyl (2R)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate: Different stereochemistry at the 2-position.

    tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate: Hydroxyethyl group instead of aminoethyl.

Uniqueness

Tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The presence of both the aminoethyl and tert-butyl ester groups provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRLYNKEEJOIGJ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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